Cas no 87725-60-8 (7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S,3R)-)
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S,3R)- structure](https://nl.kuujia.com/scimg/cas/87725-60-8x500.png)
87725-60-8 structure
Productnaam:7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S,3R)-
7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S,3R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S,3R)-
- Smyrindiol
- 75X957W22U
- Smirindiol
- Smyrindiol, (+)-
- (+)-3'-Hydroxymarmesin
- (2'S,3'R)-3'-Hydroxy marmesin
- Q27266417
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S,3R)-
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S-cis)-
- CID 92261439
- 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S,3R)-
- (+)-(2S',3'R)-3-Hydroxymarmesin
- (2'S,3'R)-3'-Hydroxymarmesin
- ConMedNP.2047
- UNII-75X957W22U
- 87725-60-8
-
- Inchi: 1S/C14H14O5/c1-14(2,17)13-12(16)8-5-7-3-4-11(15)18-9(7)6-10(8)19-13/h3-6,12-13,16-17H,1-2H3/t12-,13+/m1/s1
- InChI-sleutel: AIQSGHBQRRSBCN-OLZOCXBDSA-N
- LACHT: O1C2C=C3C(C=CC(=O)O3)=CC=2[C@H]([C@H]1C(C)(C)O)O
Berekende eigenschappen
- Exacte massa: 262.08412354g/mol
- Monoisotopische massa: 262.08412354g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 1
- Complexiteit: 416
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 76
- XLogP3: 1.4
Experimentele eigenschappen
- Dichtheid: 1.445±0.06 g/cm3(Predicted)
- Kookpunt: 469.4±45.0 °C(Predicted)
- pka: 12.96±0.40(Predicted)
7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S,3R)- Gerelateerde literatuur
-
Jasneet Kaur,Banni Preet Kaur,Swapandeep Singh Chimni Org. Biomol. Chem. 2020 18 4692
-
Dan Wang,Shuanhu Gao Org. Chem. Front. 2014 1 556
-
Ksenija S. Mileski,Ana D. ?iri?,Sne?ana S. Trifunovi?,Mihailo S. Risti?,Marina D. Sokovi?,Vlado S. Matevski,Vele V. Te?evi?,Milka B. Jadranin,Petar D. Marin,Ana M. D?ami? Food Funct. 2016 7 4061
87725-60-8 (7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-3-hydroxy-2-(1-hydroxy-1-methylethyl)-, (2S,3R)-) Gerelateerde producten
- 953170-72-4(3-(4-methoxyphenyl)-N-{2-4-(pyrrolidin-1-yl)phenylethyl}propanamide)
- 57281-78-4(H-Gly-Cys-OH)
- 2680685-55-4(benzyl N-3-(furan-2-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-ylcarbamate)
- 1803853-26-0(3,4-Dimethyl-2-nitrobenzylamine)
- 2171539-36-7(methyl 2-amino-4,4,5-trimethylhexanoate)
- 1396713-55-5(butyl 4-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-amidobenzoate)
- 1368752-24-2(5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole)
- 1804881-57-9(6-Chloro-3-fluoro-2-methylbenzonitrile)
- 1806298-73-6(5-Cyano-2-methyl-4-(trifluoromethoxy)phenylacetic acid)
- 2228168-74-7(2-(5-bromo-1H-indol-2-yl)ethanethioamide)
Aanbevolen leveranciers
atkchemica
Goudlid
CN Leverancier
Reagentie

Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk

Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
